N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide
Description
N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoline moiety, a piperazine ring, and an acetamide group
Properties
IUPAC Name |
N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-14(2)22-18(26)13-23-8-10-24(11-9-23)20(27)19-15-6-4-5-7-16(15)21-12-17(19)25/h4-7,12,14,25H,3,8-11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFYWVGWGMOLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCN(CC1)C(=O)C2=C(C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions . Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline alcohols and piperazine derivatives.
Substitution: Formation of N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . The piperazine ring can interact with proteins, inhibiting their activity and affecting cellular processes . Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.
Acetamide derivatives: Such as paracetamol, used as an analgesic and antipyretic.
Uniqueness
N-butan-2-yl-2-[4-(3-hydroxyquinoline-4-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of a quinoline moiety, a piperazine ring, and an acetamide group, which imparts a distinct set of chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
